molecular formula C26H26FN5O5 B2898914 ethyl 3-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate CAS No. 1358671-82-5

ethyl 3-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate

Cat. No.: B2898914
CAS No.: 1358671-82-5
M. Wt: 507.522
InChI Key: UKQSNLALTWOWPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C26H26FN5O5 and its molecular weight is 507.522. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 3-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement characterized by the presence of a pyrazolo[4,3-d]pyrimidine core. Its molecular formula is C24H24FN5O3C_{24}H_{24}FN_{5}O_{3} with a molecular weight of approximately 463.5 g/mol. The presence of various functional groups contributes to its biological properties.

Mechanisms of Biological Activity

  • Anticancer Activity :
    • The compound has shown promise as an anticancer agent through its interaction with specific cellular pathways. Research indicates that it may inhibit key proteins involved in cell proliferation and survival, particularly targeting polo-like kinase 1 (Plk1), which is often overexpressed in cancer cells. Inhibition of Plk1 can lead to reduced tumor growth and increased apoptosis in malignancies .
  • Antimicrobial Properties :
    • Preliminary studies suggest that derivatives of pyrazolo-pyrimidines exhibit antibacterial and antifungal activities. The compound's structure allows it to interfere with microbial cell wall synthesis and function, making it a candidate for further exploration in treating infections .
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the release of pro-inflammatory cytokines and chemokines, which could be beneficial in conditions such as arthritis and other inflammatory diseases .

Case Studies

  • In Vitro Studies :
    • A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at micromolar concentrations. The mechanism was attributed to the induction of apoptosis via the intrinsic pathway .
  • Animal Models :
    • In vivo studies using xenograft models of human tumors showed that administration of the compound led to a marked reduction in tumor size compared to control groups. This effect was linked to its ability to inhibit angiogenesis and promote tumor cell death .

Data Table: Summary of Biological Activities

Activity TypeMechanism DescriptionReferences
AnticancerInhibition of Plk1; induces apoptosis
AntimicrobialDisruption of microbial cell wall synthesis
Anti-inflammatoryModulation of cytokine release

Properties

CAS No.

1358671-82-5

Molecular Formula

C26H26FN5O5

Molecular Weight

507.522

IUPAC Name

ethyl 3-[[2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C26H26FN5O5/c1-4-32-23-22(16(3)29-32)30(26(36)31(24(23)34)14-17-9-11-19(27)12-10-17)15-21(33)28-20-8-6-7-18(13-20)25(35)37-5-2/h6-13H,4-5,14-15H2,1-3H3,(H,28,33)

InChI Key

UKQSNLALTWOWPZ-UHFFFAOYSA-N

SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=CC=CC(=C4)C(=O)OCC

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.